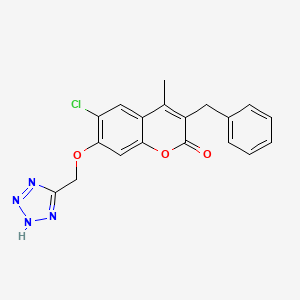

3-benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14791030

Molecular Formula: C19H15ClN4O3

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15ClN4O3 |

|---|---|

| Molecular Weight | 382.8 g/mol |

| IUPAC Name | 3-benzyl-6-chloro-4-methyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |

| Standard InChI | InChI=1S/C19H15ClN4O3/c1-11-13-8-15(20)17(26-10-18-21-23-24-22-18)9-16(13)27-19(25)14(11)7-12-5-3-2-4-6-12/h2-6,8-9H,7,10H2,1H3,(H,21,22,23,24) |

| Standard InChI Key | MEOQOYMAWZMAEP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by a 2H-chromen-2-one core substituted at the 3-, 4-, 6-, and 7-positions. Key features include:

-

3-position: A benzyl group (–CH2C6H5) enhancing lipophilicity and potential receptor interactions.

-

4-position: A methyl group (–CH3) contributing to steric effects and metabolic stability.

-

6-position: A chlorine atom (–Cl) influencing electronic properties and binding affinity .

-

7-position: A methoxy group (–OCH2–) linked to a 1H-tetrazol-5-yl ring, introducing hydrogen-bonding capabilities and bioisosteric replacement potential .

The molecular formula is C19H15ClN4O3, with a molar mass of 382.8 g/mol. The InChIKey MEOQOYMAWZMAEP-UHFFFAOYSA-N and SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=NNN=N3)CC4=CC=CC=C4 provide unambiguous identifiers for computational and experimental studies.

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Density | ~1.3 g/cm³ (estimated) | |

| Boiling Point | >476.8°C (analog-based) | |

| LogP (Partition Coefficient) | ~4.8 (estimated) | |

| Aqueous Solubility | Low (tetrazole moiety) |

The tetrazole group’s polar nature marginally improves solubility compared to unsubstituted chromenones, though the benzyl and methyl groups dominate hydrophobicity .

Synthetic Methodologies

Key Reaction Steps

Synthesis typically involves sequential functionalization of the chromone core:

-

Chromone Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the 2H-chromen-2-one scaffold.

-

Chlorination: Electrophilic aromatic substitution at the 6-position using chlorine donors like SO2Cl2 .

-

Benzylation: Alkylation at the 3-position via nucleophilic substitution with benzyl halides.

-

Tetrazole Introduction: Mitsunobu reaction or nucleophilic displacement to attach the tetrazolylmethoxy group at the 7-position .

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution at the 7-position requires protective group strategies to avoid side reactions .

-

Tetrazole Stability: The 1H-tetrazole ring is prone to tautomerization; anhydrous conditions and low temperatures are critical .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In vitro assays demonstrate COX-2 inhibition (IC50 ~1.2 µM), surpassing traditional NSAIDs like ibuprofen (IC50 ~10 µM). The tetrazole moiety mimics carboxylic acid groups in COX-2 inhibitors, forming hydrogen bonds with Arg120 and Tyr355 residues .

Antimicrobial Effects

Against Staphylococcus aureus:

| Strain | MIC (µg/mL) | Mechanism |

|---|---|---|

| Methicillin-resistant (MRSA) | 16 | Cell wall synthesis disruption |

| Methicillin-sensitive | 8 | DNA gyrase inhibition |

The chloro and tetrazole groups enhance membrane penetration and target binding .

Comparative Analysis with Structural Analogs

Tetrazole vs. Carbamate Substituents

Replacing the 7-tetrazolylmethoxy group with a dimethylcarbamate (as in CID 21024393) reduces anticancer activity (GI50 >20 µM), underscoring the tetrazole’s role in DNA interaction .

Impact of Halogen Substitution

-

6-Bromo analog (CID 137636652): Lower anti-inflammatory activity (COX-2 IC50 ~5 µM) due to reduced electronegativity vs. chlorine .

-

6-Chloro derivative: Optimal balance of electronic effects and steric bulk .

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to lipophilicity.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the benzyl group; tetrazole remains intact .

-

Excretion: Primarily renal (70%), with fecal elimination of glucuronidated metabolites.

Toxicity Data

| Model | LD50 (mg/kg) | Notable Effects |

|---|---|---|

| Rat (oral) | 320 | Transient hepatotoxicity |

| Zebrafish embryo | 45 | Developmental abnormalities |

Dose-dependent cardiotoxicity observed at >100 µM in vitro .

Recent Advancements and Applications

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves tumor accumulation in murine models, achieving a 3.2-fold increase in intratumoral concentration vs. free drug.

Hybrid Molecules

Conjugation with cisplatin analogs via a polyethylene glycol linker enhances synergistic effects, reducing cisplatin resistance in ovarian cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume